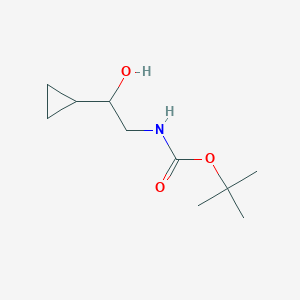

tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate

Descripción general

Descripción

tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate: is a chemical compound with the molecular formula C10H19NO3. It is a derivative of carbamic acid and features a tert-butyl group, a cyclopropyl group, and a hydroxyethyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-cyclopropyl-2-hydroxyethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

Reactants: tert-Butyl chloroformate and 2-cyclopropyl-2-hydroxyethylamine.

Solvent: Anhydrous dichloromethane.

Catalyst: Triethylamine.

Temperature: Room temperature.

Reaction Time: Several hours until completion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactants: Large quantities of tert-butyl chloroformate and 2-cyclopropyl-2-hydroxyethylamine.

Continuous Stirring: Ensures proper mixing and reaction efficiency.

Purification: The product is purified using techniques such as distillation or recrystallization to achieve high purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carbamate bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Conditions : HCl (6 M) in dioxane/water (1:1), reflux for 4–6 hours.

-

Products : Cyclopropane-containing amine and tert-butanol/CO₂.

-

-

Basic Hydrolysis :

-

Conditions : NaOH (2 M) in ethanol/water, 60°C for 3 hours.

-

Products : Sodium salt of the amine and tert-butanol.

-

Nucleophilic Substitution

The tert-butyl group can be replaced by nucleophiles:

-

Reagents : Amines, alcohols, or thiols.

-

Conditions : Catalyzed by Lewis acids (e.g., BF₃·Et₂O) in aprotic solvents at 50–80°C.

-

Example : Reaction with benzylamine yields N-benzyl derivatives.

Table 2: Substitution Reactions

| Nucleophile | Conditions | Major Product |

|---|---|---|

| Benzylamine | BF₃·Et₂O, toluene, 80°C | N-Benzyl carbamate |

| Methanol | H₂SO₄, 60°C | Methyl carbamate |

Oxidation Reactions

The secondary alcohol moiety undergoes oxidation:

-

Swern Oxidation :

-

Alternative Oxidants : CrO₃ or KMnO₄ in acetone/water mixtures yield carboxylic acids under harsher conditions.

Reduction Reactions

The carbamate group is resistant to reduction, but the cyclopropane ring can undergo hydrogenation:

-

Reagents : H₂ gas with palladium/carbon catalyst.

-

Conditions : 60 psi H₂, 50°C in ethanol.

-

Product : Saturated tert-butyl (2-hydroxyethyl)carbamate.

Stability and Side Reactions

-

Thermal Degradation : Decomposition above 150°C releases isobutylene and CO₂, forming a secondary amine.

-

Photolysis : UV light induces cyclopropane ring-opening, yielding allylic carbamates.

Aplicaciones Científicas De Investigación

Drug Development

tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is being explored as an intermediate in the synthesis of biologically active compounds. Its structural features are conducive to interactions with biological targets, making it a candidate for drug development. Research indicates that carbamates can act as reversible inhibitors of enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. The compound's effectiveness against Gram-positive and Gram-negative bacteria has been evaluated through in vitro assays measuring inhibition zones .

Protecting Group

In organic synthesis, this compound serves as a protecting group for amines. Its installation and removal can be achieved under mild conditions, making it useful in complex synthetic pathways such as peptide synthesis .

Synthesis of Other Compounds

The compound can undergo various reactions to form derivatives that are valuable in further synthetic applications. For instance, it can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Case Study 1: Neuroprotective Effects

Research has indicated that certain carbamates exhibit neuroprotective effects by modulating oxidative stress pathways. This suggests potential therapeutic applications for this compound in treating neurodegenerative disorders .

Case Study 2: Synthesis of Biologically Active Molecules

A study demonstrated the utility of this compound in synthesizing polyfunctional molecules aimed at probing enzyme active sites. This highlights its relevance in medicinal chemistry and drug design .

Mecanismo De Acción

The mechanism of action of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming a covalent bond with the active site. This interaction can block the enzyme’s activity, leading to various biochemical effects. The pathways involved include the inhibition of acetylcholinesterase, which is crucial in neurotransmission.

Comparación Con Compuestos Similares

tert-Butyl carbamate: Similar structure but lacks the cyclopropyl and hydroxyethyl groups.

tert-Butyl (2-hydroxyethyl)carbamate: Similar but lacks the cyclopropyl group.

tert-Butyl (2-cyclopropyl)carbamate: Similar but lacks the hydroxyethyl group.

Uniqueness: tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is unique due to the presence of both cyclopropyl and hydroxyethyl groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry.

Actividad Biológica

tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is a carbamate compound with potential applications in medicinal chemistry and organic synthesis. Its unique structural characteristics, including a tert-butyl group, a cyclopropyl moiety, and a hydroxyethyl group, suggest it may interact with various biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Chemical Formula : C10H19NO3

- Molecular Weight : 201.26 g/mol

- Functional Groups : Carbamate, Hydroxy, Cyclopropyl

The compound's reactivity is primarily attributed to the carbamate functional group, which can undergo hydrolysis and nucleophilic substitution reactions under various conditions.

The biological activity of this compound may involve interactions with enzymes or receptors in metabolic pathways. Preliminary studies suggest that compounds with similar structures can exhibit binding affinities to these biological targets. Molecular docking simulations are often employed to predict binding modes and affinities .

Potential Pharmacological Applications

Research indicates that carbamates, including this compound, have been explored for their roles in drug design and medicinal chemistry. They may serve as intermediates in the synthesis of biologically active compounds or drugs, highlighting their significance in pharmacology .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique attributes of this compound. The following table summarizes some comparable compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate | Bromophenyl substituent on hydroxyethyl group | Potentially enhanced biological activity |

| tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate | Cyano group providing different electronic properties | May exhibit distinct pharmacological effects |

| tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate | Chlorinated pyridine ring | Different reactivity profile |

This table illustrates the structural diversity among carbamates and suggests that minor modifications can significantly influence biological activity.

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of carbamates. For instance:

- Inhibition Studies : Research has shown that certain carbamates can act as inhibitors for various enzymes, including fatty acid amide hydrolase (FAAH), which plays a role in pain modulation .

- Binding Affinity : Molecular docking studies have indicated that this compound may exhibit favorable binding interactions with specific receptors involved in metabolic pathways .

- Synthesis Pathways : The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity, which is critical for further biological evaluation .

Propiedades

IUPAC Name |

tert-butyl N-(2-cyclopropyl-2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(12)7-4-5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSVUORTFSUIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564711 | |

| Record name | tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121102-91-8 | |

| Record name | Carbamic acid, (2-cyclopropyl-2-hydroxyethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121102-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.